Superior CBP Potency and BRD4 Selectivity of UMB298 Compared to Analog UMB295
In a direct structure-activity relationship (SAR) study, the addition of a chlorine atom to the phenyl ring of UMB295 resulted in UMB298 (compound 23). This modification significantly improved potency for the CBP bromodomain and enhanced selectivity against the anti-target BRD4 [1].
| Evidence Dimension | CBP Inhibition (IC50) and BRD4 Selectivity |
|---|---|
| Target Compound Data | CBP IC50: 0.072 μM; BRD4 IC50: 5.19 μM; Selectivity (BRD4/CBP): 72-fold |
| Comparator Or Baseline | UMB295 (compound 16): CBP IC50: 0.16 μM; BRD4 IC50: 6.59 μM; Selectivity (BRD4/CBP): 41-fold |
| Quantified Difference | UMB298 is 2.2-fold more potent on CBP and 1.8-fold more selective against BRD4 than UMB295. |
| Conditions | AlphaScreen assay with isolated CBP bromodomain and BRD4 bromodomain (BRD4(1)) [2]. |
Why This Matters
This demonstrates that a specific structural feature of UMB298 directly confers superior on-target potency and off-target discrimination, providing a clear rationale for its selection over the structurally similar UMB295.
- [1] Muthengi, A., et al. (2021). Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. Journal of Medicinal Chemistry, 64(9), 5873-5891. View Source
- [2] Muthengi, A., et al. (2021). Table 3: IC50 Values and Selectivity of Synthesized Compounds. Journal of Medicinal Chemistry. PMC8856734. View Source
